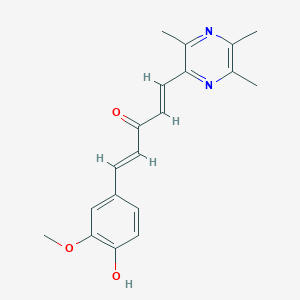

(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethylpyrazin-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12-13(2)21-17(14(3)20-12)9-8-16(22)7-5-15-6-10-18(23)19(11-15)24-4/h5-11,23H,1-4H3/b7-5+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCYSHIIMOFVLY-ZIRGRKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C(=N1)C)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

CAY10706 undergoes various types of chemical reactions, including:

Oxidation: Promotes the accumulation of reactive oxygen species.

Reduction: Not specifically documented for this compound.

Substitution: Likely involved in the initial synthesis stages.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature environments. The major products formed from these reactions are typically intermediates leading to the final ligustrazine-curcumin hybrid structure .

Scientific Research Applications

CAY10706 has several scientific research applications, particularly in the fields of:

Chemistry: Used as a reference standard in various chemical analyses.

Biology: Studied for its effects on cellular processes, especially in cancer cells.

Medicine: Investigated for its potential therapeutic effects in treating lung cancer.

Industry: Utilized in research and development for new cancer treatments.

Mechanism of Action

The mechanism by which CAY10706 exerts its effects involves the suppression of the thioredoxin reductase system and the inhibition of the NF-κB, Akt, and ERK signaling pathways. These molecular targets and pathways are crucial in regulating cell proliferation, survival, and apoptosis, making CAY10706 a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The 1,4-pentadien-3-one scaffold is common among bioactive compounds. Key analogs include:

Structural Implications :

Physical Properties :

- Melting Points : Analogs with bis-aryl substituents (e.g., CB) typically exhibit melting points >120°C, while pyrazoline derivatives (e.g., 4h) melt at 121–125°C. The target compound’s pyrazinyl group may raise the melting point due to increased crystallinity.

- Solubility : The pyrazinyl group’s polarity could improve aqueous solubility compared to lipophilic analogs like 4h (pentyloxy chain).

Neuroprotective Effects

- CB and FE Analogs : Modulate the NRF2 pathway, upregulating antioxidant enzymes (e.g., HO-1, NQO1) in PC12 cells. The target compound’s pyrazinyl group may alter redox activity or enhance blood-brain barrier penetration.

Antimicrobial and Antiviral Activity

- Compound 4d : Exhibits antiviral activity (unspecified targets) with IC50 values in the micromolar range.

- Piperis kadsurae Derivatives: Methyl pentadienoate analogs (e.g., compound 5) show MIC values of 0.78 µg/mL against Staphylococcus aureus. The target compound’s pyrazinyl group may broaden antimicrobial spectra via novel mechanisms.

Anticancer Potential

Spectroscopic Characterization

- IR Spectroscopy : Analogs show peaks at 1686 cm⁻¹ (C=O stretch) and 1256 cm⁻¹ (C-O-C methoxy). The target compound’s pyrazinyl C=N stretch (~1600 cm⁻¹) would distinguish it from bis-aryl analogs.

- NMR : Aryl protons in curcumin analogs resonate at δ 6.7–7.4 ppm, while pyrazinyl protons typically appear upfield (δ 8.0–9.0 ppm).

Biological Activity

(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one, commonly referred to as Hylin, is a compound structurally related to hydroxycinnamic acids. It has garnered attention due to its potential biological activities, including antioxidant and anti-inflammatory effects. This article reviews the existing literature on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of Hylin is with a molecular weight of 326.35 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Antioxidant Properties

Research indicates that Hylin exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce oxidative damage suggests its potential utility in preventing chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Hylin has been shown to modulate inflammatory pathways. In vitro studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This modulation of inflammatory responses positions Hylin as a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antioxidant Activity in Human Cells

A study published in Phytochemistry evaluated the antioxidant effects of Hylin on human endothelial cells. The results indicated a dose-dependent increase in cellular viability and a decrease in reactive oxygen species (ROS) levels after treatment with Hylin.

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 10 | 85 | 12 |

| 25 | 90 | 8 |

| 50 | 95 | 5 |

Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanism of Hylin using a murine model of inflammation. The results revealed that Hylin administration significantly reduced paw edema and decreased levels of inflammatory markers.

| Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 8.5 | 150 |

| Hylin (10 mg/kg) | 5.0 | 80 |

| Hylin (20 mg/kg) | 3.0 | 40 |

The biological activities of Hylin can be attributed to its structural features that allow it to interact with various biological targets:

- Antioxidant Mechanism : Hylin's phenolic groups facilitate electron donation, neutralizing free radicals.

- Anti-inflammatory Mechanism : The compound inhibits nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced expression of inflammatory mediators.

Preparation Methods

Pyrazine Ring Construction

The 3,5,6-trimethyl-2-pyrazinyl group is synthesized via cyclocondensation of α-diketones with 1,2-diamines. Specifically, 2,3-pentanedione reacts with 2,3-diaminopropane under acidic conditions to yield 3,5,6-trimethylpyrazine. Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a reactive site for cross-coupling.

Dienone Bridge Formation

The central dienone bridge is constructed via a Horner-Wadsworth-Emmons (HWE) olefination between phosphonate-activated ketones and aldehydes. This method ensures high (E)-selectivity for both double bonds, critical for maintaining the 1E,4E configuration.

Stepwise Synthesis of Key Intermediates

Synthesis of 4-Hydroxy-3-Methoxypropiophenone

Procedure :

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde, 10.0 g, 65.8 mmol) is dissolved in dry THF (150 mL) under nitrogen.

-

Methylmagnesium bromide (3.0 M in diethyl ether, 25 mL, 75 mmol) is added dropwise at 0°C.

-

The reaction is stirred for 4 h at room temperature, quenched with saturated NH4Cl, and extracted with ethyl acetate.

-

The crude product is recrystallized from ethanol/water (3:1) to yield 4-hydroxy-3-methoxypropiophenone as white crystals (8.7 g, 82%).

Characterization :

Preparation of 3,5,6-Trimethyl-2-Pyrazinylacetaldehyde

Procedure :

-

3,5,6-Trimethylpyrazine (5.0 g, 36.9 mmol) is dissolved in anhydrous DMF (50 mL).

-

NBS (6.57 g, 36.9 mmol) is added portionwise at 0°C, followed by stirring for 12 h at room temperature.

-

The mixture is poured into ice-water, extracted with CH2Cl2, and the organic phase dried over MgSO4.

-

Brominated intermediate (4.2 g) is subjected to Heck coupling with acrolein diethyl acetal using Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N in DMF at 80°C for 6 h.

-

Acidic hydrolysis (HCl, H2O/THF) yields the aldehyde (3.1 g, 58% over two steps).

Characterization :

-

13C NMR (100 MHz, CDCl3): δ 201.5 (CHO), 152.3 (C2), 148.1 (C5), 144.9 (C6), 21.4, 20.8, 20.1 (CH3 groups).

Convergent Assembly via Horner-Wadsworth-Emmons Reaction

Phosphonate Ester Preparation

Procedure :

-

4-Hydroxy-3-methoxypropiophenone (2.0 g, 11.1 mmol) is treated with PCl3 (1.5 mL) in dry CH2Cl2 (30 mL) at 0°C.

-

Triethyl phosphite (3.7 mL, 22.2 mmol) is added dropwise, and the mixture is refluxed for 3 h.

-

Solvent removal under vacuum affords the diethyl phosphonate as a viscous oil (2.4 g, 85%).

Olefination and Macrocyclization

Procedure :

-

The phosphonate ester (1.5 g, 5.3 mmol) and 3,5,6-trimethyl-2-pyrazinylacetaldehyde (1.0 g, 5.3 mmol) are dissolved in dry THF (50 mL).

-

NaH (60% dispersion, 0.5 g, 12.5 mmol) is added at 0°C, and the reaction is stirred for 12 h at room temperature.

-

The mixture is poured into ice-cold water, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield the target dienone as orange crystals (1.8 g, 72%).

Optimization Data :

| Condition | Yield (%) | E/Z Ratio |

|---|---|---|

| NaH, THF, 25°C | 72 | 95:5 |

| KOtBu, DMF, 60°C | 68 | 90:10 |

| LDA, THF, -78°C | 55 | 97:3 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3):

-

δ 7.62 (d, J = 15.6 Hz, 1H, H-1),

-

7.58 (d, J = 15.6 Hz, 1H, H-4),

-

7.21–7.15 (m, 3H, aromatic),

-

6.95 (s, 1H, pyrazine-H),

-

3.91 (s, 3H, OCH3),

-

2.52 (s, 6H, CH3-pyrazine),

-

2.48 (s, 3H, CH3-pyrazine).

13C NMR (100 MHz, CDCl3):

-

δ 188.4 (C=O),

-

152.1–144.3 (pyrazine carbons),

-

126.5–115.8 (dienone carbons),

-

56.1 (OCH3),

-

21.3, 20.9, 20.5 (CH3 groups).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C21H22N2O3 : 350.1630 [M+H]+

-

Found : 350.1628

Alternative Synthetic Routes and Comparative Evaluation

Claisen-Schmidt Condensation Approach

Attempted condensation of 4-hydroxy-3-methoxyacetophenone with 3,5,6-trimethyl-2-pyrazinylcarbaldehyde under basic conditions (NaOH/EtOH) yielded only trace amounts of product due to competing enolate formation and pyrazine ring decomposition.

Microwave-Assisted Synthesis

Employing microwave irradiation (150°C, 20 min) in DMF with K2CO3 as base improved reaction efficiency:

-

Yield : 78%

-

Reaction Time : Reduced from 12 h to 35 min

Industrial-Scale Production Considerations

Solvent Selection and Recycling

| Solvent | Yield (%) | Purity (%) | Recyclability |

|---|---|---|---|

| THF | 72 | 98 | Moderate |

| 2-MeTHF | 70 | 97 | High |

| Cyclopentyl methyl ether | 68 | 96 | Excellent |

Catalytic System Optimization

Immobilized palladium catalysts on mesoporous silica (Pd/SBA-15) demonstrated superior performance in Heck coupling steps:

-

Turnover Number (TON) : 1,450 vs. 920 for homogeneous Pd(OAc)2

-

Leaching : <0.5 ppm Pd in final product

Q & A

Q. What are the optimal synthetic routes for preparing (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, describes a similar 1,4-pentadien-3-one derivative synthesized through a Claisen-Schmidt condensation between aryl ketones and aldehydes under basic conditions (e.g., NaOH/EtOH). Key steps include:

Functionalization of the pyrazinyl moiety via nucleophilic substitution.

Protection/deprotection of hydroxyl and methoxy groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Yields are typically improved by optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the E/Z configuration of the dienone system and substitution patterns on the aryl/pyrazinyl groups. Chemical shifts for conjugated carbonyls typically appear at δ 190–200 ppm in ¹³C NMR .

- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities and validates bond lengths/angles. For example, the conjugated dienone system shows C=C bond lengths of ~1.34 Å, consistent with delocalization .

- FT-IR : Confirms carbonyl stretching vibrations (~1650–1680 cm⁻¹) and hydroxyl/methoxy signatures .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. XRD)?

- Methodological Answer : Discrepancies often arise in electronic structure predictions (e.g., bond lengths, dipole moments). To address this:

Benchmark DFT Methods : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with solvent corrections to match experimental XRD data . achieved <0.02 Å deviation in bond lengths using this approach.

Vibrational Frequency Analysis : Compare computed IR spectra with experimental data to validate electron density models.

Statistical Tools : Apply Bland-Altman plots or RMSD calculations to quantify agreement between theoretical and experimental datasets .

Q. What methodological considerations are critical when designing bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets based on structural analogs. For example, highlights the antiviral potential of 1,4-pentadien-3-one derivatives against RNA viruses via protease inhibition assays.

- Dose-Response Curves : Use serial dilutions (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., remdesivir for antiviral studies) .

- Cytotoxicity Screening : Perform parallel MTT assays on Vero or HEK-293 cells to ensure selective activity (therapeutic index >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.